Cycloheptylurea
Overview
Description
Cycloheptylurea is an organic compound with the molecular formula C8H16N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylurea can be synthesized through the reaction of cycloheptylamine with isocyanates. One common method involves the reaction of cycloheptylamine with phenyl isocyanate under reflux conditions in an organic solvent such as dichloromethane. The reaction typically proceeds as follows: [ \text{Cycloheptylamine} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} + \text{Phenylamine} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptylamine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Cycloheptylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cycloheptylurea can be compared with other urea derivatives such as:
1-(4-Chlorophenyl)-3-cycloheptylurea: Similar structure but with a chlorophenyl group attached, which may alter its chemical and biological properties.
1-(2-Chlorophenyl)-3-cycloheptylurea: Another similar compound with a different positional isomer of the chlorophenyl group.
Uniqueness: this compound is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to other urea derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
cycloheptylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLLXJFYCJRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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